cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid
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Overview
Description
cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H15NO5 and a molecular weight of 277.28 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a nitrophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclopentanone with a nitrophenyl acetic acid derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In cancer research, it acts as a small molecule inhibitor, interfering with specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
- cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid
- cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid
- cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
Comparison: cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the position of the nitro group on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds .
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c16-13(7-9-4-5-11(6-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-3,8-9,11H,4-7H2,(H,17,18) |
InChI Key |
UMSKLRUILBBSKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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